molecular formula C4H7ClN2 B3022687 5-methyl-1H-pyrazole hydrochloride CAS No. 119760-62-2

5-methyl-1H-pyrazole hydrochloride

Cat. No.: B3022687
CAS No.: 119760-62-2
M. Wt: 118.56 g/mol
InChI Key: WKFAAAYPBOLBKA-UHFFFAOYSA-N
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Description

5-methyl-1H-pyrazole hydrochloride is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, agrochemistry, and material science . The addition of a methyl group at the 5-position and the formation of the hydrochloride salt enhance its solubility and reactivity, making it a valuable compound in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-pyrazole hydrochloride typically involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method is the reaction of methylhydrazine with acetylacetone under acidic conditions to form 5-methyl-1H-pyrazole, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as iron(III) chloride, can accelerate the reaction and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole-3-carboxylic acids, hydropyrazoles, and various substituted pyrazoles, depending on the reagents and conditions used .

Scientific Research Applications

5-methyl-1H-pyrazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-1H-pyrazole hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1H-pyrazole
  • 5-amino-1H-pyrazole
  • 3-phenyl-1H-pyrazole

Comparison

5-methyl-1H-pyrazole hydrochloride is unique due to the presence of the methyl group at the 5-position and its hydrochloride salt form, which enhances its solubility and reactivity. Compared to 3-methyl-1H-pyrazole, it has different reactivity patterns and applications. 5-amino-1H-pyrazole and 3-phenyl-1H-pyrazole have distinct functional groups that confer different chemical properties and biological activities .

Properties

IUPAC Name

5-methyl-1H-pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2.ClH/c1-4-2-3-5-6-4;/h2-3H,1H3,(H,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFAAAYPBOLBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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